molecular formula C13H20O B2918354 3-Benzyl-2-methylpentan-1-ol CAS No. 2248312-25-4

3-Benzyl-2-methylpentan-1-ol

Cat. No.: B2918354
CAS No.: 2248312-25-4
M. Wt: 192.302
InChI Key: OOKNMSFTJYIWGE-UHFFFAOYSA-N
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Description

3-Benzyl-2-methylpentan-1-ol is a primary alcohol with a pentanol backbone (five-carbon chain) featuring a hydroxyl group at position 1. Its structure includes a methyl group at position 2 and a benzyl group (-CH₂C₆H₅) at position 2. The molecular formula is C₁₃H₂₀O, with a molecular weight of 192.3 g/mol. The benzyl substituent introduces aromaticity, significantly influencing the compound’s physical and chemical properties compared to simpler aliphatic alcohols.

Properties

IUPAC Name

3-benzyl-2-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKNMSFTJYIWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyl-2-methylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 2-methylpentanal) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of 3-Benzyl-2-methylpentan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 3-Benzyl-2-methylpentanal or 3-Benzyl-2-methylpentanoic acid.

    Reduction: 3-Benzyl-2-methylpentane.

    Substitution: 3-Benzyl-2-methylpentyl chloride or bromide.

Scientific Research Applications

3-Benzyl-2-methylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of metabolic pathways involving alcohols.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylpentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Primary vs. Secondary Alcohols

  • 3-Methyl-1-pentanol (CAS 589-35-5): Molecular formula: C₆H₁₄O (vs. C₁₃H₂₀O for the target compound). Reactivity: As a primary alcohol, it oxidizes to a carboxylic acid under strong conditions.
  • 2-Methyl-3-pentanol (CAS 565-67-3): Structure: A secondary alcohol with hydroxyl at position 3 and methyl at position 2. Reactivity: Secondary alcohols oxidize to ketones, contrasting with the primary alcohol’s pathway to aldehydes/carboxylic acids. This highlights the critical role of hydroxyl position in reactivity .

Functional Group Variants

  • 2-Methyl-3-pentanone (CAS 565-69-5): Structure: A ketone analog of 2-Methyl-3-pentanol. Properties: Ketones lack hydrogen bonding, leading to lower boiling points than alcohols of similar molecular weight. For example, 2-Methyl-3-buten-2-ol (CAS 115-18-4) has a boiling point of 98–99°C, lower than most alcohols .

Substituent Effects: Aliphatic vs. Aromatic Groups

  • 3-Methyl-1-pentanol (C₆H₁₄O): Solubility: Moderately water-soluble due to the hydroxyl group. Boiling Point: Estimated ~140°C (typical for C₆ alcohols). Lipophilicity: Lower than 3-Benzyl-2-methylpentan-1-ol due to the absence of an aromatic group .
  • 3-Benzyl-2-methylpentan-1-ol (C₁₃H₂₀O):

    • Solubility : Reduced water solubility due to the hydrophobic benzyl group.
    • Boiling Point : Expected to exceed 200°C due to increased molecular weight and π-π interactions from the benzene ring.
    • Reactivity : The benzyl group may stabilize intermediates via resonance, altering reaction pathways compared to aliphatic analogs.

Branching and Unsaturation

  • 2-Methyl-3-buten-2-ol (CAS 115-18-4):
    • Structure : A branched alcohol with a double bond.
    • Properties : The double bond reduces boiling point (98–99°C) compared to saturated alcohols. Steric hindrance from branching may slow oxidation reactions .

Data Tables

Table 1: Molecular Formula and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water
3-Benzyl-2-methylpentan-1-ol C₁₃H₂₀O 192.3 >200 (estimated) Low
3-Methyl-1-pentanol C₆H₁₄O 102.17 ~140 Moderate
2-Methyl-3-pentanol C₆H₁₄O 102.17 Not reported Moderate
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 Moderate

Table 2: Reactivity Comparison

Compound Alcohol Type Oxidation Product Key Reactivity Notes
3-Benzyl-2-methylpentan-1-ol Primary Carboxylic acid/aldehyde Benzyl group may stabilize intermediates via resonance.
2-Methyl-3-pentanol Secondary Ketone Steric hindrance may slow oxidation.
3-Methyl-1-pentanol Primary Carboxylic acid/aldehyde Faster oxidation due to less steric bulk.

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